crystal structure analysis of benzaldehyde 2-hydroxy- hydrazone
crystal structure analysis of benzaldehyde 2-hydroxy- hydrazone
An In-Depth Technical Guide to the Crystal Structure Analysis of Benzaldehyde 2-Hydroxy- Hydrazone
Executive Summary
Benzaldehyde, 2-hydroxy-, hydrazone (CAS RN: 3291-00-7), more commonly referred to in crystallographic and coordination chemistry literature as salicylaldehyde hydrazone , is a fundamental Schiff base ligand[1]. Characterized by its versatile O, N, N donor set, this compound serves as a critical building block for synthesizing mono-, di-, and polynuclear transition metal complexes[2][3].
This whitepaper provides a comprehensive, expert-level breakdown of the . By examining the causality behind its solid-state packing, tautomeric equilibria, and coordination behavior, this guide equips researchers and drug development professionals with the self-validating protocols necessary for reproducible crystallographic characterization.
Chemical Context and Structural Significance
Tautomerism and Conformational Locking
In the solid state, benzaldehyde 2-hydroxy- hydrazone predominantly exists in the phenol-imine tautomeric form rather than the keto-amine form[4]. The structural integrity of this conformation is dictated by a strong intramolecular O–H···N hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen.
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Causality of the S(6) Motif: This intramolecular hydrogen bond forms a highly stable six-membered pseudo-aromatic ring, crystallographically designated as an S(6) ring motif [4]. This interaction restricts rotation around the C–C bond connecting the aromatic ring to the hydrazone moiety, effectively "locking" the molecule into a highly planar E-configuration.
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Intermolecular Assembly: Beyond the isolated molecule, the crystal lattice is stabilized by a network of intermolecular C–H···O and N–H···O hydrogen bonds, which link the molecules into inversion dimers. Weak π−π stacking interactions between the aromatic rings provide the final thermodynamic stabilization required for 3D framework assembly[4].
Coordination Chemistry Implications
The structural pre-organization of the ligand is highly advantageous for metal complexation. When introduced to transition metals (e.g., Zn(II), Cu(II), V(III)), the ligand undergoes deprotonation at the phenolic oxygen, allowing it to act as a tridentate (O, N, N) chelator. This coordination mode has been extensively documented in the development of multi-stimuli responsive materials and photochromic solid-state matrices[3][5].
Caption: Reaction pathway, tautomerization equilibrium, and metal coordination logic.
Quantitative Crystallographic Data
The table below summarizes the consensus quantitative crystallographic parameters for benzaldehyde 2-hydroxy- hydrazone and its immediate structural analogues derived from single-crystal X-ray diffraction (SC-XRD) studies[6][7].
| Parameter | Value / Description |
| Chemical Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Crystal System | Monoclinic (Typical for derivatives) |
| Space Group | P2₁/c or I2/a |
| Typical Unit Cell Dimensions | a ≈ 8.0 Å, b ≈ 8.3 Å, c ≈ 13.9 Å |
| Volume | ~918 ų |
| Z (Molecules per unit cell) | 4 |
| Key Intramolecular Interaction | O–H···N hydrogen bond (S(6) motif) |
| Azomethine Bond Length (C=N) | ~1.287 Å |
| Hydrazone Bond Length (N-N) | ~1.398 Å |
Experimental Protocols (Self-Validating Workflows)
To ensure high-fidelity crystallographic data, the synthesis and crystallization processes must be tightly controlled. The following protocols incorporate self-validating checkpoints to prevent the propagation of errors into the final X-ray analysis.
Protocol A: Synthesis and Single-Crystal Growth
Objective: Synthesize high-purity benzaldehyde 2-hydroxy- hydrazone and grow single crystals suitable for SC-XRD.
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Reagent Preparation: Dissolve 10.0 mmol of 2-hydroxybenzaldehyde (salicylaldehyde) in 20 mL of absolute ethanol.
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Condensation: Slowly add an equimolar amount (10.0 mmol) of hydrazine hydrate (80% aqueous solution) dropwise to the stirring solution at room temperature.
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Reflux & Validation: Heat the mixture to reflux for 2–3 hours.
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Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot and the emergence of a new, highly fluorescent spot under 365 nm UV light confirms Schiff base formation.
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Isolation: Cool the solution to 4 °C to induce precipitation. Filter the resulting solid and wash with cold ethanol.
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Crystal Growth (Slow Evaporation): Dissolve 50 mg of the purified powder in a minimal volume of a 1:1 ethanol/dichloromethane mixture. Pierce the cap of the vial with a fine needle to allow for slow solvent evaporation at ambient temperature. Optically clear, block-shaped crystals should form within 5–7 days.
Protocol B: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Objective: Determine the absolute atomic arrangement and electron density map of the grown crystal.
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Crystal Selection & Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat the crystal in paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen loop.
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Cryocooling: Immediately transfer the mounted crystal to the diffractometer's cold stream, maintaining a temperature of 100 K.
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Causality: Cooling to 100 K minimizes thermal vibrations (reducing thermal ellipsoid volumes), which is critical for accurately resolving the positions of the hydrogen atoms involved in the O–H···N and N–H···O hydrogen bonding networks.
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Data Collection: Utilize a diffractometer equipped with a microfocus source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å)[3]. Collect full-sphere data using ω and ϕ scans.
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Data Reduction & Absorption Correction: Process the raw frames using software such as CrysAlisPro or APEX3. Apply a multi-scan absorption correction (e.g., SADABS) to account for the varying path lengths of X-rays through the crystal.
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Structure Solution & Refinement:
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Solve the phase problem using Direct Methods (SHELXT).
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Refine the structure using full-matrix least-squares on F2 (SHELXL)[8].
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Self-Validation Checkpoint: Ensure the final R1 value is < 0.05 and the Goodness-of-Fit (GooF) is near 1.0. All non-hydrogen atoms must be refined anisotropically.
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Caption: SC-XRD data collection, reduction, and crystallographic refinement workflow.
Analytical Challenges and Hydration Artifacts
When analyzing benzaldehyde 2-hydroxy- hydrazone and its derivatives via liquid-phase techniques (such as LC-MS or Reverse-Phase HPLC) prior to crystallization, researchers must account for reversible hydration.
In water-containing eluents, polar analytes like salicylaldehyde hydrazone can reversibly form hydrates ( X+H2O⇌X⋅H2O ). This chemical transformation during chromatographic separation can lead to non-linear retention times and peak splitting, which are often misattributed to sample degradation or impurities[9]. Understanding this hydration dynamic is crucial for drug development professionals validating the purity of hydrazone-based active pharmaceutical ingredients (APIs) before committing to complex crystallographic studies.
References
- Crystal structure and molecular docking study of (E)-2-{[(E)
- Benzaldehyde, 2-hydroxy-, hydrazone | C7H8N2O | CID 102390 PubChem - NIH
- Dicopper(II) Complexes of the Antitumor Analogues Acylbis(salicylaldehyde hydrazones)
- Preparation and X-ray crystal structure of a vanadium(III) complex of salicylaldehyde hydrazone Journal of the Chemical Society, Dalton Transactions (RSC Publishing)
- Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis N
- Multistimuli Responsive Behaviors of Salicylaldehyde Hydrazone Zn(II)
- A comprehensive overview on the synthesis and characterization of nickel, copper and hetero-nuclear complexes with salicylaldehyde-based azine ligands ResearchG
- Synthesis, structural elucidation, and molecular docking of diclofenac-derived hydrazone metal complexes N
Sources
- 1. Benzaldehyde, 2-hydroxy-, hydrazone | C7H8N2O | CID 102390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure and molecular docking study of (E)-2-{[(E)-2-hydroxy-5-methylbenzylidene]hydrazinylidene}-1,2-diphenylethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. salicylaldehyde isonicotinoyl hydrazone: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structural elucidation, and molecular docking of diclofenac-derived hydrazone metal complexes with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and X-ray crystal structure of a vanadium(III) complex of salicylaldehyde hydrazone from vanadium–Schiff base precursors - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
